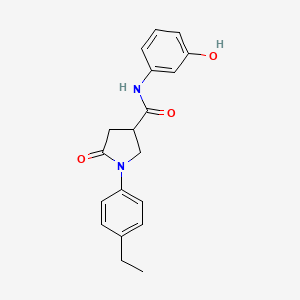![molecular formula C24H31NO5 B6139277 2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that is widely used in scientific research applications. It is an ester derivative of benzoic acid and is commonly referred to as EBA. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of EBA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. EBA has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
EBA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). EBA has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, EBA has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are important for the invasion and metastasis of cancer cells.
実験室実験の利点と制限
EBA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EBA is also soluble in a wide range of solvents, which makes it suitable for various experimental conditions. However, EBA has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. EBA can also exhibit non-specific binding to proteins, which can affect its bioactivity.
将来の方向性
There are several future directions for the research on EBA. One potential direction is to investigate the use of EBA as a therapeutic agent for the treatment of various diseases, including cancer and HIV. Further studies are needed to elucidate the mechanism of action of EBA and to optimize its pharmacological properties. Another direction is to investigate the use of EBA as a tool for studying the role of COX-2 and NF-kB in inflammation and cell proliferation. EBA can also be used as a starting point for the synthesis of new compounds with improved pharmacological properties.
合成法
The synthesis of EBA involves the reaction of 2-ethoxyethanol with 4-aminobenzoic acid, followed by the reaction of the resulting product with 2-tert-butyl-4-methylphenol and acetic anhydride. The final product is obtained by purification through recrystallization. The synthesis method of EBA is well established and has been described in detail in various research articles.
科学的研究の応用
EBA has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EBA has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. EBA has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and HIV.
特性
IUPAC Name |
2-ethoxyethyl 4-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-6-28-13-14-29-23(27)18-8-10-19(11-9-18)25-22(26)16-30-21-12-7-17(2)15-20(21)24(3,4)5/h7-12,15H,6,13-14,16H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLQVPLFRWRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6139217.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)
![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone](/img/structure/B6139242.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6139261.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)